Pararosaniline embonate

Description

Contextualization of Pararosaniline within Triarylmethane Dyes Research

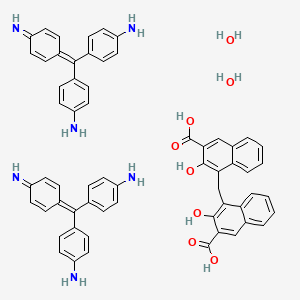

Pararosaniline is a cationic triarylmethane dye, a class of synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. wikipedia.orgsigmaaldrich.com It is one of the four primary components of basic fuchsine, alongside rosaniline, new fuchsine, and magenta II. wikipedia.orgrxmarine.com Structurally, pararosaniline is related to other well-known triarylmethane dyes, such as the methyl violets (e.g., crystal violet), but is distinguished by the absence of methyl groups on its nitrogen atoms. wikipedia.orgsmolecule.com The compound, typically in its hydrochloride salt form, appears as a magenta solid with a green metallic luster and is used to dye materials like polyacrylonitrile (B21495) fibers, paper, and leather. sigmaaldrich.comrxmarine.comsmolecule.com Its chromophoric properties arise from the extensive delocalized pi-electron system across the three phenyl rings connected to a central carbocation.

Research within the triarylmethane dye family often involves comparing the properties and activities of its members. For instance, studies have investigated the formation of colorless adducts with serum proteins, noting that pararosaniline and crystal violet have a lower tendency to form these adducts compared to other dyes like malachite green. nih.gov This difference in reactivity has implications for how these dyes interact with biological systems. nih.gov The fundamental structure of pararosaniline also serves as a backbone for synthetic modifications, such as the creation of hexazonium pararosaniline through diazotization, a reagent used in enzyme histochemistry. researchgate.net

Evolution of Research Interests in Pararosaniline and its Salts

The research trajectory of pararosaniline and its salts has evolved significantly from its initial industrial applications as a dye to more specialized roles in analytical chemistry and biomedical research. A foundational use in science has been as a colorimetric test for aldehydes, most notably in the Schiff test, where it forms a colored complex that can be quantitatively analyzed. wikipedia.orgsmolecule.com It is considered the only component of basic fuchsine suitable for the aldehyde-fuchsine stain used to identify pancreatic islet beta cells. wikipedia.orgrxmarine.com This reactivity with aldehydes led to the development of analytical methods for detecting formaldehyde (B43269), with researchers modifying the pararosaniline procedure over the years to enhance sensitivity and precision for monitoring formaldehyde in aqueous solutions and air. escholarship.orgresearchgate.netscirp.org

In the mid-20th century, research interest expanded into the therapeutic potential of pararosaniline salts. A significant development was the investigation of pararosaniline embonate (pamoate) as an antischistosomal agent to treat infections caused by parasitic worms of the genus Schistosoma. smolecule.comresearchgate.netgoogle.com Clinical studies in the 1960s evaluated its efficacy against Schistosoma japonicum and Schistosoma mansoni. researchgate.netmedkoo.com This line of inquiry placed pararosaniline among the non-antimonial compounds being explored for schistosomiasis treatment. researchgate.net

More recent research has uncovered other biological activities. This compound has been identified as an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone that is a target in drug discovery. frontiersin.org It also demonstrated anti-amebic properties, with an inhibitory concentration (IC50) of 1.1 μM against Entamoeba histolytica. smolecule.comfrontiersin.org Further research has explored the functionalization of the pararosaniline molecule, for example, by coupling it with fatty acids to create novel amphiphilic dyes with solubility in both water and oil, expanding its potential applications in materials science. sciforum.netmdpi.com

Nomenclature Considerations: this compound and Pamoate Equivalency

In scientific literature and chemical databases, the compound is referred to as both this compound and pararosaniline pamoate. smolecule.comnih.govgenome.jp These names are used interchangeably and refer to the same chemical entity: the salt formed between the pararosaniline cation and the embonate (or pamoate) anion. smolecule.comnih.gov Embonic acid is the same as pamoic acid. The International Nonproprietary Name (INN) for the compound is this compound. nih.govgenome.jp Chemical suppliers and databases often list both names and may assign different CAS numbers to the anhydrous, dihydrate, or unspecified forms, but they describe the same active salt. medkoo.comnih.govepa.gov For example, CAS number 7232-51-1 is frequently used for pararosaniline pamoate, while 7460-07-3 may be used for the embonate form, though both point to the same compound. medkoo.comepa.gov The molecular formula is written as a 2:1 complex of the pararosaniline cation with the pamoate anion, sometimes including water of hydration. medkoo.comnih.govgenome.jp

Data Tables

Table 1: Physicochemical Properties of Pararosaniline and its Salts This interactive table provides a summary of the key physicochemical properties for pararosaniline and its common salt forms.

| Property | Pararosaniline (Free Base) | Pararosaniline Hydrochloride | This compound (Pamoate) |

|---|---|---|---|

| Synonyms | Basic Red 9, C.I. 42500 | Parafuchsin | Pararosaniline Pamoate, CI-403A |

| CAS Number | 479-73-2 chemsrc.com | 569-61-9 wikipedia.org | 7232-51-1 (pamoate) medkoo.com |

| Molecular Formula | C₁₉H₁₇N₃ wikipedia.org | C₁₉H₁₇N₃·HCl tcichemicals.com | (C₁₉H₁₇N₃)₂·C₂₃H₁₆O₆ genome.jp |

| Molecular Weight | 287.36 g/mol wikipedia.org | 323.82 g/mol sigmaaldrich.com | 963.09 g/mol (anhydrous) nih.gov |

| Appearance | Green crystalline solid wikipedia.org | Green crystalline powder rxmarine.com | Magenta solid smolecule.com |

Properties

CAS No. |

7232-51-1 |

|---|---|

Molecular Formula |

C61H54N6O8 |

Molecular Weight |

999.1 g/mol |

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;dihydrate |

InChI |

InChI=1S/C23H16O6.2C19H17N3.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2;2*1H2 |

InChI Key |

HFAAHEOLTBJLBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.O.O |

Origin of Product |

United States |

Synthetic Strategies and Structural Derivatization of Pararosaniline Embonate

Fundamental Synthetic Pathways to Pararosaniline Salts

The formation of pararosaniline embonate is predicated on the initial synthesis of the pararosaniline cation, which can then be paired with the embonate counterion. The fundamental synthesis of the pararosaniline structure itself typically involves the condensation of aniline (B41778) with p-aminobenzaldehyde or the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline. smolecule.comwikipedia.org Once a soluble salt of pararosaniline is obtained, such as the hydrochloride salt, it can be used to form the less soluble embonate salt.

The primary method for preparing this compound is through a salt metathesis reaction, which involves combining a solution of a soluble pararosaniline salt with a solution of a soluble salt of pamoic acid. blogspot.com This process is analogous to the preparation of other pharmaceutical embonate salts. blogspot.comgoogle.com

The reaction can be generalized as follows:

A soluble salt of pararosaniline, such as pararosaniline hydrochloride, is dissolved in a suitable solvent. The choice of solvent is critical and often involves water or a mixture of aqueous and organic solvents to ensure the dissolution of the starting materials. blogspot.com

Separately, a soluble salt of pamoic acid, most commonly disodium (B8443419) pamoate, is dissolved, often in an aqueous or aqueous-ethanolic solution. blogspot.com A solution of sodium embonate can be prepared by dissolving embonic acid in an aqueous solution of sodium hydroxide. blogspot.com

The two solutions are then mixed. The combination of the pararosaniline cation and the embonate (pamoate) anion results in the formation of this compound, which is significantly less soluble in the reaction medium than the starting salts. researchgate.netnih.gov This difference in solubility drives the reaction forward, leading to the precipitation of the desired product. weebly.com

The stoichiometry of the reaction is crucial and can influence the composition of the final salt. For instance, in the preparation of cetrorelix (B55110) embonate, a 2:1 molar ratio of the peptide to embonic acid was achieved by adjusting the pH of the reaction mixture. google.com

The recovery of the newly formed insoluble embonate salt from the reaction mixture is achieved through precipitation and subsequent isolation. weebly.com The specific conditions can be manipulated to control crystal size and purity.

Common techniques include:

Controlled Precipitation: After mixing the reactant solutions, the mixture is often left undisturbed for a period ranging from a few hours to several days to allow for complete precipitation of the salt. blogspot.com Methods such as slow or fast cooling, or continuous stirring can also be employed to influence the precipitation process. blogspot.com

Filtration: The resulting precipitate is separated from the liquid phase via filtration, typically using suction filtration to efficiently remove the solvent. blogspot.com

Washing: The isolated solid, the filter cake, is washed to remove any unreacted starting materials, soluble byproducts, and residual solvent. The wash solvent is chosen to be one in which the product is insoluble. Water and ethanol (B145695) are commonly used for this purpose. blogspot.comweebly.com

Drying: The final step is the drying of the purified salt. This is often carried out under vacuum at an elevated temperature (e.g., 60°C) to remove any remaining traces of water and washing solvents. blogspot.com

| Step | Technique | Purpose | Typical Conditions |

|---|---|---|---|

| 1. Mixing | Combining solutions of a soluble pararosaniline salt and a soluble pamoate salt. | To initiate the salt metathesis reaction. | Room temperature with agitation. blogspot.com |

| 2. Precipitation | Allowing the product to crystallize out of the solution. | To separate the insoluble product from soluble impurities. | Allowing the mixture to stand for 1-3 days. blogspot.com |

| 3. Isolation | Suction filtration. | To separate the solid precipitate from the liquid reaction mixture. | Standard laboratory filtration apparatus. blogspot.com |

| 4. Purification | Washing the precipitate. | To remove residual soluble impurities. | Washing with ethanol or water. blogspot.com |

| 5. Drying | Vacuum oven drying. | To remove residual solvents. | Drying at 60°C under vacuum. blogspot.com |

Functionalization and Amphiphilic Modifications of Pararosaniline

The chemical structure of pararosaniline, featuring three primary amino groups, presents opportunities for functionalization to alter its physicochemical properties. mdpi.com A key objective of such modifications is to impart amphiphilic character to the dye, which is inherently highly soluble in water and other polar solvents. mdpi.comresearchgate.net

One strategy to introduce amphiphilicity is through the direct coupling of the amino groups on the pararosaniline molecule with long-chain fatty acids. mdpi.com This is typically achieved by converting the fatty acids into a more reactive form, such as a fatty acid chloride (a type of halogenated fatty acid). mdpi.comresearchgate.net The reaction proceeds as a one-pot procedure at room temperature, where the nucleophilic amino groups of pararosaniline attack the electrophilic carbonyl carbon of the fatty acid chloride, forming stable amide bonds. mdpi.com This functionalization adds hydrophobic hydrocarbon chains to the polar pararosaniline structure. mdpi.comresearchgate.net

The efficiency of the amidation reaction between pararosaniline and fatty acid chlorides can be enhanced by the use of basic catalysts. mdpi.com Research has been conducted to evaluate the effectiveness of different catalysts under mild conditions. In a typical reaction, pararosaniline and the catalyst are mixed in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the fatty acid chloride solution. mdpi.com

| Catalyst | Type | Reaction Time | Observed Outcome |

|---|---|---|---|

| KOH | Strong Base | 6-12 h | Effective in promoting the coupling reaction. mdpi.com |

| NaOH | Strong Base | 6-12 h | Effective in promoting the coupling reaction. mdpi.com |

| Ca₃(PO₄)₂ | Weak Base | 6-12 h | Evaluated as a catalyst in the synthesis. mdpi.com |

The reaction is typically allowed to proceed for 6 to 12 hours, after which it is neutralized with an acid solution. mdpi.com The choice of catalyst can influence the reaction rate and the degree of functionalization.

The primary consequence of derivatizing pararosaniline with fatty acid chains is a significant alteration of its solubility profile. mdpi.comresearchgate.net The resulting functionalized pararosaniline, which contains both the polar triarylmethane core and nonpolar hydrocarbon tails, exhibits amphiphilic properties. mdpi.com This means the modified dye demonstrates solubility in both aqueous (polar) and non-polar systems, such as oils. mdpi.comresearchgate.net This dual solubility is in stark contrast to the parent pararosaniline, which is primarily water-soluble. mdpi.com The intensity of the color exhibited by the modified dye in different solvents can vary depending on its concentration. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Pararosaniline Embonate Research

Chromatographic Techniques in Research

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of pararosaniline and related triarylmethane dyes. waters.comresearchgate.net This technique allows for the separation, identification, and quantification of the compound in various matrices.

High Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a powerful technique for analyzing pararosaniline, offering high resolution and sensitivity. sielc.comnih.gov It is widely used for the determination of pararosaniline in diverse samples, from processed foods to workplace air. nih.govnih.gov

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. phenomenex.com For pararosaniline analysis, the mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often containing a buffer to control pH. sielc.comnih.govsielc.com The ratio of the organic to aqueous phase is adjusted to control the retention time and resolution of the analyte. phenomenex.com For instance, an isocratic mobile phase of 80% acetonitrile and 20% water with a sulfuric acid buffer has been used to separate pararosaniline from other triarylmethane dyes. sielc.com In another method, a mobile phase of 50% acetonitrile and 50% water with a phosphoric acid buffer was employed. sielc.com The pH of the mobile phase is also a crucial parameter, as it can affect the ionization state and, consequently, the retention of ionizable compounds like pararosaniline. mastelf.comchromatographyonline.com

A study on the determination of pararosaniline hydrochloride in workplace air utilized a mobile phase of methanol and 0.1% phosphoric acid (V) in a 95:5 (v/v) ratio. nih.gov The choice of organic solvent and its proportion in the mobile phase significantly influences the separation. Different solvents like methanol and acetonitrile exhibit different solvatochromatic properties, which can be leveraged to alter the selectivity of the separation. chromatographyonline.com

Table 1: Examples of Mobile Phase Compositions for Pararosaniline HPLC Analysis

| Organic Solvent | Aqueous Component/Buffer | Ratio (v/v) | Application |

| Acetonitrile | Water with Sulfuric Acid Buffer | 80:20 | Separation of triarylmethane dyes sielc.com |

| Acetonitrile | Water with Phosphoric Acid Buffer | 50:50 | Analysis of pararosaniline and ethyl red sielc.com |

| Methanol | 0.1% Phosphoric Acid (V) | 95:5 | Determination in workplace air nih.gov |

This table is interactive. You can sort and filter the data.

The selection of an appropriate detection wavelength is paramount for achieving high sensitivity in HPLC analysis. Pararosaniline exhibits strong absorbance in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of pararosaniline shows absorption maxima at approximately 204 nm, 236 nm, 288 nm, and 542 nm. sielc.comsielc.com For quantitative analysis, a wavelength corresponding to a high absorption maximum is typically chosen to ensure maximum sensitivity. sielc.com

Several studies have reported the use of wavelengths in the range of 520 nm to 550 nm for the detection of pararosaniline. sielc.comnih.govsielc.com For example, detection at 540 nm and 590 nm has been used in the analysis of pararosaniline and other triarylmethane dyes. sielc.com Another method utilized a detection wavelength of 520 nm. sielc.com In the analysis of workplace air, a diode array detector was set to a wavelength of 544 nm. nih.gov The choice of wavelength can also be influenced by the potential for interference from other compounds present in the sample. nih.gov

Table 2: Reported Detection Wavelengths for Pararosaniline Analysis

| Wavelength (nm) | Analytical Context |

| 542 | UV-Vis Absorption Maximum sielc.comsielc.com |

| 540, 590 | HPLC analysis with other dyes sielc.com |

| 520 | HPLC analysis with ethyl red sielc.com |

| 544 | HPLC-DAD analysis of workplace air nih.gov |

| 550 | HPLC analysis with high resolution sielc.com |

This table is interactive. You can sort and filter the data.

The stationary phase is the fixed component of the chromatographic system and plays a crucial role in the separation process. labtech.tn For the analysis of polar compounds like pararosaniline, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar. labtech.tnmastelf.com

A popular choice for the stationary phase in pararosaniline analysis is a C18-modified silica (B1680970) column. nih.govnih.govvlaanderen.be For instance, an Ultra C18 column (250 mm x 4.6 mm, 5 µm) was used for the determination of pararosaniline hydrochloride in workplace air. nih.gov Another common stationary phase is a mixed-mode column, such as the Primesep 100, which offers unique selectivity for separating basic dyes like pararosaniline. sielc.comsielc.com The selection of the stationary phase depends on the specific chemical properties of the analyte and the desired separation characteristics. mastelf.comrjptonline.org The particle size and pore size of the stationary phase material also impact the efficiency and resolution of the separation. labtech.tn

Table 3: Stationary Phases Used in Pararosaniline HPLC Analysis

| Stationary Phase Type | Specific Column Example | Application |

| Mixed-Mode | Primesep 100 | Separation of basic dyes sielc.comsielc.com |

| C18 | Ultra C18 | Determination in workplace air nih.govresearchgate.net |

| C18 | Inertsil ODS-3 | Analysis of textile dyes nih.gov |

| C18 | ACQUITY UPLC BEH C18 | Fast separation of triarylmethane dyes waters.com |

This table is interactive. You can sort and filter the data.

Spectrophotometric and Colorimetric Quantitative Assays

Spectrophotometric and colorimetric methods provide alternative approaches for the quantitative analysis of pararosaniline, often utilized for their simplicity and applicability in automated systems.

Colorimetric Measurement in Automated Systems

Colorimetric assays involving pararosaniline are well-suited for automation, enabling high-throughput analysis. These methods are often based on the reaction of pararosaniline with a specific analyte to produce a colored product, the absorbance of which is then measured. epa.govosti.govrsc.org

A notable application is the automated determination of sulfur dioxide, where the gas is absorbed and reacts with pararosaniline and formaldehyde (B43269) to form a colored dye. epa.gov The absorbance of this dye is measured colorimetrically. epa.gov Automated systems, such as the Technicon II Automated Analysis System, have been designated for this purpose. epa.gov Similarly, automated wet-chemical colorimetric analyzers, equipped with a dual-beam colorimeter set at 550 nm, are used for formaldehyde determination based on the pararosaniline method. o2si.com These automated systems control the flow rates of samples and reagents, ensuring reproducible reaction conditions and measurements. epa.gov The development of such automated methods significantly improves efficiency and reduces manual error in routine analysis.

Image Detection for Reaction Monitoring

A novel and green analytical approach for reaction monitoring that can be adapted for pararosaniline embonate research involves the use of digital image detection. This technique has been successfully demonstrated for the determination of sulfite (B76179) using the pararosaniline-formaldehyde-sulfite reaction, a principle that is applicable to monitoring reactions involving the pararosaniline cation present in this compound. rsc.org

The methodology utilizes a flow-batch analyzer (FBA) combined with a webcam to capture digital images of the reaction as it proceeds. rsc.org An ultra-bright LED illuminates the reaction chamber, and the webcam records the color changes associated with the chemical reaction. rsc.org This setup allows for the real-time monitoring of the reaction kinetics and the formation of colored products. rsc.org For instance, in the detection of sulfite, the reaction with pararosaniline and formaldehyde produces a colored complex. rsc.orgepa.gov The intensity of this color, captured by the digital camera, is directly proportional to the analyte concentration. rsc.org

Key features of this image detection system include:

Real-time analysis: The continuous capture of images allows for the dynamic monitoring of the reaction.

High sample throughput: In the demonstrated sulfite analysis, a sample throughput of 43 samples per hour was achieved. rsc.org

Reduced waste: The flow-batch system minimizes reagent consumption and waste generation, aligning with the principles of green chemistry. rsc.org

This image-based detection system offers a rapid, sensitive, and environmentally friendly alternative to traditional spectrophotometric methods for reaction monitoring in this compound research.

Algorithm Development for Absorbance Calculations from Digital Images

To quantify the color changes observed in the image detection system, a specialized algorithm is employed to calculate absorbance from the digital images. rsc.org This algorithm is based on the Red-Green-Blue (RGB) color model, where the intensity of each color channel is used to derive an absorbance value. rsc.org

A crucial aspect of this algorithm is the use of RGB norm vectors (‖νRGB‖) with gamma correction. rsc.org The gamma correction is applied to account for the non-linear relationship between the pixel intensity values and the actual light intensity captured by the camera's sensor. This correction ensures that the calculated absorbance values are linearly proportional to the concentration of the colored species, adhering to the Beer-Lambert law.

The algorithm processes the digital images to extract the RGB values from the region of interest (the reaction mixture). These values are then converted into an absorbance value using a specific mathematical formula that incorporates the gamma-corrected RGB norm vectors. rsc.org This computational approach allows for accurate and precise quantification of the analyte, as demonstrated by the successful determination of sulfite with a low limit of detection. rsc.org

Method Development and Validation in Research Contexts

The development and validation of analytical methods are paramount in ensuring the reliability and accuracy of research findings for this compound. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pararosaniline and its salts. researchgate.netnih.gov

Method development for this compound would logically be based on existing methods for pararosaniline hydrochloride, given that the chromophoric pararosaniline cation is the entity being detected. sielc.comsielc.com A typical HPLC method involves:

Column: A reverse-phase column, such as a C18 column, is commonly used. nih.govasiapharmaceutics.info For instance, an Ultra C18 column (250 mm length) has been successfully used for the determination of pararosaniline hydrochloride. nih.gov

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphoric acid or acetic acid solution). nih.govsielc.comasiapharmaceutics.info The composition of the mobile phase is optimized to achieve good separation of the analyte from other components. asiapharmaceutics.info For example, a mobile phase of methanol and 0.1% phosphoric acid (95:5, v/v) has been used. nih.gov

Detection: A diode array detector (DAD) or a UV-Vis detector is used to monitor the eluent at a specific wavelength. nih.govsielc.com For pararosaniline, the maximum absorbance is often observed around 544 nm. nih.gov

Validation of the analytical method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). asiapharmaceutics.info The validation process ensures that the method is fit for its intended purpose and provides reliable results. Key validation parameters include:

| Validation Parameter | Description | Example Finding for Pararosaniline Hydrochloride Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A linear concentration range of 0.12 to 2.4 µg/mL has been established. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | An LOD of 0.17 ng/mL has been reported. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | An LOQ of 0.51 ng/mL has been reported. nih.govresearchgate.net |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Coefficients of variation for different concentration levels were found to be between 0.41% and 1.79%. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | |

| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The method was able to determine pararosaniline hydrochloride in the presence of aniline (B41778), nitrobenzene, and 4-tolylamine. nih.gov |

The development and validation of such robust analytical methods are essential for advancing the research and potential applications of this compound.

Mechanistic Investigations at the Molecular and Cellular Level

Modulation of Heat Shock Protein 90 (Hsp90) Activity

Pararosaniline embonate has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stability, and function of numerous client proteins essential for cell signaling, proliferation, and survival. nih.govbohrium.com Its inhibitory action disrupts the chaperone's function, leading to the degradation of its client proteins. frontiersin.orgmdpi.com

This compound (referred to in studies as pararosaniline pamoate) was identified as a potent Hsp90 inhibitor through a high-throughput screening of 43 previously identified Hsp90 inhibitors. nih.govnih.gov In this screening, it was one of five compounds that demonstrated promising activity against the Hsp90 protein from the parasite Entamoeba histolytica (EhHsp90). nih.govnih.gov This discovery highlighted its potential as a modulator of Hsp90's chaperone activity. nih.gov

Detailed investigations have revealed that this compound exhibits a binding preference for specific amino acid residues within the ATP-binding domain of parasitic Hsp90. frontiersin.org In the Entamoeba histolytica Hsp90 (EhHsp90) construct, the compound showed the highest level of inhibition and a distinct preference for binding to residues Cysteine 49 (C49), Cysteine 103 (C103), and Arginine 109 (R109). frontiersin.org This specificity suggests a targeted interaction within the ATP-binding pocket, contributing to its inhibitory potency against this specific Hsp90 ortholog. frontiersin.org

Below is a summary of the binding preference of this compound for specific residues in the EhHsp90 construct.

| Target Protein | Preferred Binding Residues | Reference |

| Entamoeba histolytica Hsp90 (EhHsp90) | Cys49, Cys103, Arg109 | frontiersin.org |

This compound has demonstrated significant inhibitory effects on parasitic Hsp90, specifically the Entamoeba histolytica Hsp90 (EhHsp90). nih.govfrontiersin.orgnih.gov Out of 19 compounds that were found to compete for the EhHsp90 ATP-binding domain, pararosaniline pamoate was among the five that showed potent activity against the E. histolytica parasite in vitro. nih.govnih.gov The compound exhibited an IC50 value of 1.1 µM against the EhHsp90 construct, indicating strong inhibitory action. frontiersin.org These findings underscore the potential for developing ortholog-selective Hsp90 inhibitors, which is possible due to structural diversity in the ATP-binding pocket among different species. nih.govnih.gov

Inhibition of the Hsp90 ATP-binding site by compounds like this compound is a lethal event for cells that rely on the chaperone's function. nih.gov Hsp90 is essential for the stability and trafficking of a wide array of "client" proteins. nih.govnih.gov When Hsp90's function is blocked, these client proteins fail to fold correctly, leading to their degradation. mdpi.com This disruption of the broad spectrum of Hsp90 interactions and signaling pathways effectively results in cell death, particularly in abnormal cells like infected or transformed cells which are highly dependent on Hsp90 activity. frontiersin.org

Influence on RNA Splicing Metabolism

In addition to its role as an Hsp90 inhibitor, Pararosaniline has been identified as a potent modifier of RNA splicing metabolism. nih.govscienceopen.com RNA splicing is a fundamental post-transcriptional process required to produce mature messenger RNA (mRNA) for protein translation. nih.govmdpi.com

A large-scale chemical screen using a Caenorhabditis elegans (C. elegans) in vivo splicing reporter identified pararosaniline hydrochloride as a strong modifier of RNA splicing. nih.govscienceopen.com Exposure to the compound was found to activate the oxidative stress response and significantly alter the expression of key genes that regulate RNA metabolism. nih.gov This alteration in the expression of splicing regulators is a potential mechanism through which Pararosaniline exerts its effects on the RNA splicing process. nih.gov The resulting aberrant splicing can have deleterious effects on organismal development, reproduction, and aging. nih.govscienceopen.com

The table below summarizes the key research findings on Pararosaniline's influence on RNA splicing.

| Model Organism | Method | Key Findings | Reference |

| Caenorhabditis elegans | In vivo fluorescent splicing reporter screen | Identified as a strong modifier of RNA splicing. | nih.govscienceopen.com |

| Caenorhabditis elegans | Gene expression analysis | Activates oxidative stress response; alters expression of key RNA splicing regulator genes. | nih.gov |

Identification as a Chemical Modifier of RNA Splicing

Pararosaniline has been identified as a potent modifier of pre-messenger RNA (mRNA) splicing, an essential post-transcriptional process for producing mature mRNA for protein translation. nih.govscienceopen.com In a large-scale chemical screen utilizing the U.S. EPA ToxCast chemical library, pararosaniline hydrochloride was found to be a strong modulator of RNA splicing. nih.govscienceopen.com This identification was made using a fluorescent in vivo splicing reporter in the model organism Caenorhabditis elegans. nih.govresearchgate.net The study highlighted pararosaniline as a novel environmental chemical capable of altering RNA splicing metabolism, a process critical for normal growth, development, and cellular homeostasis. nih.govscienceopen.com Aberrant splicing is increasingly associated with various human diseases, including cancer and neurodegeneration, making the identification of such chemical modifiers significant. nih.gov

Effects on snr-2 mRNA Levels

Further investigation into the mechanism of pararosaniline's effect on RNA splicing revealed its impact on the expression of key splicing regulator genes. nih.gov Gene expression analysis showed that exposure to pararosaniline led to a significant downregulation of the snr-2 gene in C. elegans. nih.gov The snr-2 gene encodes a core component of the spliceosome, the cellular machinery responsible for RNA splicing. nih.gov

The reduction in snr-2 mRNA levels is believed to be a partial mechanism through which pararosaniline exerts its toxic effects on RNA splicing. nih.gov This hypothesis is supported by findings that transgenic overexpression of snr-2 conferred partial resistance to the alterations induced by pararosaniline on the splicing reporter system. nih.gov The table below summarizes the observed changes in the expression of key RNA splicing regulator genes upon exposure to pararosaniline.

Table 1: Effect of Pararosaniline on Splicing Regulator Gene Expression in C. elegans

| Gene | Function | Effect of Pararosaniline Exposure |

|---|---|---|

| snr-2 | Core spliceosomal factor | Significant downregulation |

| rbm-17 | Predicted RNA binding protein | Upregulation |

Data derived from gene expression analysis in C. elegans exposed to pararosaniline. nih.gov

Modulation of RNA Splicing Reporter Systems

The effect of pararosaniline on RNA splicing was quantitatively assessed using an in vivo splicing reporter in C. elegans. nih.gov This reporter system is designed to express a green fluorescent protein (GFP) upon the correct splicing of a specific minigene. nih.govspringernature.com Exposure to pararosaniline resulted in a strong reduction of the GFP signal, indicating a decrease in the abundance of the correctly spliced transcript. nih.gov

This reporter system was instrumental in the initial identification of pararosaniline as a splicing modifier from a large chemical library. nih.govscienceopen.com Furthermore, it was used to confirm that the compound's disruptive effect on splicing could be partially mitigated by the overexpression of the snr-2 gene, reinforcing the link between pararosaniline's activity and the downregulation of this core spliceosomal factor. nih.gov

Interactions with Nucleic Acid Structures and RNA-Binding Proteins

Interaction with i-motif DNA Structures

Based on the available scientific literature, there is no specific information detailing the interaction between this compound and i-motif DNA structures. While i-motifs, which are four-stranded DNA structures formed in cytosine-rich regions, are recognized as potential targets for small molecules, research has not yet established a direct interaction with pararosaniline. mdpi.comresearchgate.netnih.gov

Association with Stress Granules and Reduction of ALS-Associated RNA-Binding Proteins (RBPs)

Current research does not provide a direct link between this compound and the formation of stress granules or the reduction of RNA-Binding Proteins (RBPs) associated with Amyotrophic Lateral Sclerosis (ALS). nih.govfrontiersin.orgnih.govmdpi.com Stress granules are cytoplasmic aggregates of mRNA and proteins that form in response to cellular stress and are implicated in neurodegenerative diseases like ALS. nih.govresearchgate.net Many ALS-linked mutations are found in genes encoding RBPs, and their dysregulation is a key aspect of the disease's pathogenesis. nih.govfrontiersin.org However, studies specifically investigating the effect of pararosaniline on these cellular structures and proteins are not available in the searched literature.

Role of Planar Moieties in Biomolecular Interactions

Pararosaniline possesses a triphenylmethane (B1682552) structure, which is characterized by three planar aromatic rings joined to a central carbon atom. In molecular biology, such planar moieties are often crucial for interactions with biological macromolecules. Planar aromatic systems can intercalate between the base pairs of nucleic acids or engage in pi-stacking interactions within the pockets of proteins, including RNA-binding proteins. While this is a general principle of biomolecular interactions, specific studies detailing the role of pararosaniline's planar structure in its interaction with nucleic acids or ALS-associated RBPs were not identified in the available search results. Therefore, while the planarity of the molecule provides a structural basis for potential interactions with these biological targets, experimental evidence specifically for pararosaniline is currently lacking.

Potential as Nucleic Acid Intercalator

Currently, there is a lack of scientific literature and research data available to substantiate the potential of this compound as a nucleic acid intercalator. Intercalating agents are molecules that can insert themselves between the base pairs of DNA. This process can lead to structural changes in the DNA, potentially inhibiting replication and transcription. While various compounds have been identified and studied for their intercalating properties, no such investigations have been reported for this compound. Therefore, its capacity to function as a nucleic acid intercalator remains unconfirmed and speculative.

Autophagy Pathway Modulation

This compound has been identified as a modulator of the autophagy pathway in cellular models of neurodegenerative diseases. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is implicated in various pathologies.

Enhancement of Autophagy Function in Cellular Models

In a study utilizing human induced pluripotent stem cell (iPSC)-derived motor neurons carrying mutations in HSPB1 (HSPB1P182L) and HSPB8 (HSPB8K141N), which are associated with Charcot-Marie-Tooth type 2 neuropathies, pararosaniline pamoate was shown to enhance autophagy activity. nih.gov The compound was identified from a screening of FDA and EMA-approved compounds for their ability to rescue autophagy defects in these mutant cell lines. nih.gov

Preservation of Autophagic Flux and Lysosomal Degradation

A key aspect of the autophagic process is the continuous flow, or "flux," from the formation of autophagosomes to their fusion with lysosomes for degradation of their contents. Pararosaniline pamoate was found to preserve this crucial autophagy-mediated degradation process. In validation studies using Hspb8K141N/K141N mouse embryonic fibroblasts (MEFs), treatment with pararosaniline pamoate stimulated the breakdown of LC3-II, a protein associated with autophagosome membranes, indicating that lysosomal degradation was maintained. nih.gov This is a significant finding, as some compounds can induce the accumulation of autophagosomes without promoting their clearance, which can be detrimental to the cell.

Assessment in Mutant Protein Models

The efficacy of pararosaniline pamoate in modulating autophagy was specifically assessed in cellular models expressing mutant heat shock proteins HSPB1 and HSPB8. These mutations are known to cause protein aggregation and are linked to neurodegenerative diseases. In iPSC-derived motor neurons with these mutations, pararosaniline pamoate was validated for its ability to enhance autophagy. nih.gov The compound was shown to reduce the levels of LC3-II while maintaining the levels of SQSTM1/p62, a receptor for cargo destined for autophagic degradation, similar to control-treated cells. nih.gov This suggests that pararosaniline pamoate helps to clear the autophagosomes without impairing the recognition of protein aggregates.

Effects of Pararosaniline Pamoate on Autophagy Markers in Mutant Cell Lines

| Cell Line | Mutation | Observed Effect of Pararosaniline Pamoate | Reference |

|---|---|---|---|

| Hspb8K141N/K141N MEFs | Hspb8K141N | Stimulated LC3-II breakdown, preserving lysosomal degradation. | nih.gov |

| iPSC-derived Motor Neurons | HSPB1P182L | Enhanced autophagy activity and preserved autophagy-mediated degradation. | nih.gov |

| HSPB8K141N |

Investigations in Model Organisms (excluding human-specific applications)

Effects on Entamoeba histolytica in in vitro Culture

Pararosaniline pamoate has demonstrated significant activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis, in in vitro studies. The compound was identified as an inhibitor of the parasite's Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is essential for the proper folding and stability of a wide range of "client" proteins, many of which are crucial for cell signaling, proliferation, and survival under stress. nih.gov

In a standard cell-based assay, pararosaniline pamoate exhibited a potent anti-amoebic effect, with a half-maximal inhibitory concentration (IC50) of 1.1 µM against E. histolytica trophozoites. nih.gov This inhibitory activity is attributed to its preferential binding to the E. histolytica Hsp90 (EhHsp90) protein. nih.gov

In Vitro Activity of Pararosaniline Pamoate against Entamoeba histolytica

| Organism | Assay | Target | IC50 | Reference |

|---|---|---|---|---|

| Entamoeba histolytica (trophozoites) | Standard cell-based assay | Heat shock protein 90 (Hsp90) | 1.1 µM | nih.gov |

Activity Against Wolbachia in Infected Cell Lines

This compound has been identified as a compound with activity against Wolbachia, the endosymbiotic bacteria essential for the survival and reproduction of filarial nematodes. In a high-throughput, cell-based chemical screen utilizing a Wolbachia-infected Drosophila cell line, pararosaniline pamoate was recognized as a Wolbachia-depleting agent. plos.org Such cell-based assays provide a valuable platform for identifying new drugs that target Wolbachia by disrupting conserved molecular pathways. plos.org The identification of pararosaniline in this context suggests that its anthelmintic properties may, in part, be attributable to its effect on these essential bacterial symbionts, thereby indirectly compromising the viability of the nematode host. plos.org

Impact on Caenorhabditis elegans Physiology (Development, Reproduction, and Aging)

Research using the model organism Caenorhabditis elegans has demonstrated that pararosaniline hydrochloride has broad, deleterious effects on its physiology in a dose-dependent manner. nih.gov Exposure to the compound was found to significantly impair multiple facets of the nematode's life cycle, including its development, reproductive capacity, and lifespan. nih.gov

At the developmental stage, pararosaniline induced a significant delay in the time required for L1 larvae to reach the L4 larval stage. nih.gov This effect was observed across a range of concentrations. In terms of reproduction, exposure beginning at the L4 stage led to a marked reduction in the total number of progeny (brood size). nih.gov Notably, the highest tested concentration resulted in a high incidence of mortality during the reproductive window. nih.gov Furthermore, continuous exposure to pararosaniline from the L4 stage onward consistently resulted in a significant decrease in the worm's lifespan across all tested concentrations. nih.gov These findings highlight the compound's broad toxicity against the developmental, reproductive, and aging physiology of C. elegans. nih.gov

Table 1: Effect of Pararosaniline Hydrochloride on C. elegans Physiology

| Physiological Parameter | Pararosaniline Concentration | Observed Effect | Source |

|---|---|---|---|

| Development | 0.5 mM - 2.0 mM | Significant, dose-dependent delay in development from L1 to L4 stage. | nih.gov |

| Reproduction | 0.5 mM - 2.0 mM | Significant, dose-dependent reduction in brood size. | nih.gov |

| Aging | 0.5 mM - 2.0 mM | Significant, dose-dependent decrease in lifespan. | nih.gov |

Ex Vivo Activity in Parasitic Models

Phenotypic screening assays that measure parasite motility are a standard method for evaluating the efficacy of anthelmintic compounds. nih.gov Pararosaniline was identified as a promising compound in a screen against the adult stage of the human hookworm parasite, Ancylostoma ceylanicum. researchgate.net In this research, compounds were evaluated and scored based on their impact on parasite motility and morphology. researchgate.net The positive activity of pararosaniline in this motility-based assessment led to its prioritization for further in vivo evaluation. researchgate.net While specific IC50 values from these initial screens are not detailed, the results confirm the compound's ability to inhibit worm motility, a key indicator of anthelmintic action. researchgate.net

Colorimetric assays, such as the MTT assay, are used to assess the metabolic activity and viability of cells and organisms, including parasitic larvae, after exposure to chemical compounds. nih.gov These assays measure the activity of mitochondrial enzymes as an indicator of viability. nih.gov Despite the application of such methods to test other anthelmintics on various nematode species, published research documenting the specific use of metabolic activity assessments to evaluate the effects of this compound on parasitic larvae was not identified in the searched literature.

Beyond direct lethality, a critical measure of an anthelmintic's effectiveness is its ability to reduce or halt the reproductive output (fecundity) of the parasite, thereby interrupting its life cycle and transmission. Pararosaniline has demonstrated a significant impact on the fecundity of the hookworm Ancylostoma ceylanicum. researchgate.net In an in vivo study using a hamster model of hookworm infection, treatment with pararosaniline resulted in a significant reduction in parasite fecundity. researchgate.net This finding suggests that one of the compound's mechanisms of action involves impairing the reproductive capabilities of the adult worm. researchgate.net

Anthelmintic resistance is a heritable loss of sensitivity to a drug in a parasite population that was previously susceptible. nih.gov This phenomenon poses a significant challenge in the control of parasitic helminths. nih.gov The primary molecular and biochemical mechanisms that confer resistance are generally categorized into several key areas. nih.govcambridge.org

One of the most well-understood mechanisms involves alterations in the drug's molecular target. nih.govcambridge.org For instance, resistance to benzimidazoles in many nematodes is definitively linked to single nucleotide polymorphisms in the β-tubulin gene, which prevent the drug from binding effectively and disrupting microtubule formation. nih.govcambridge.org

Another common mechanism is an increase in drug metabolism or detoxification within the parasite. This can involve the upregulation of enzyme systems, such as cytochrome P-450s, that chemically modify and inactivate the anthelmintic compound. researchgate.net

Finally, parasites can develop resistance by reducing the effective intracellular concentration of a drug through the upregulation of cellular efflux pumps. nih.govnih.gov These transport proteins, such as P-glycoproteins, actively pump the drug out of the parasite's cells, preventing it from reaching its target site at a sufficient concentration to be effective. researchgate.netnih.gov The development of resistance is a complex, multifactorial process that can involve one or a combination of these mechanisms. cambridge.org

Screening in Ex Vivo Splenic Explant Systems for Parasitic Research

The investigation of novel anti-parasitic agents has been significantly advanced by the development of sophisticated screening models that bridge the gap between in vitro assays and in vivo studies. Among these, the ex vivo splenic explant culture system has emerged as a powerful tool for evaluating compounds against intracellular parasites like Leishmania donovani, the causative agent of visceral leishmaniasis. This model maintains the complex cellular environment of the spleen, including the host-parasite interactions that are critical for determining a compound's true efficacy. who.intnih.gov

In a notable application of this system, a chemical library screening was conducted to identify compounds with anti-leishmanial activity. nih.gov The ex vivo splenic explant model, derived from hamsters infected with luciferase-transfected L. donovani, allows for the quantification of parasite load through luminescence. This model is advantageous as it involves the intracellular amastigote form of the parasite and preserves the pathophysiological environment of the infected spleen. who.intnih.gov

During a screen of 4,035 compounds, pararosaniline pamoate was identified as a hit with anti-leishmanial activity. nih.gov The compound was categorized under the therapeutic class of "Anti-helmintic," highlighting its known primary activity while revealing its potential for broader anti-parasitic applications. nih.gov The ability of the ex vivo splenic explant model to identify such cross-pathogen activity underscores its value in drug repurposing and discovery.

Table 1: Classification of Selected Compounds Identified in an Ex Vivo Splenic Explant Screen

| Therapeutic Category | Example Compound(s) |

| Anti-protozoa | Elipticine, Cepharanthine |

| Anti-bacterial | Nonactin, Nigericin |

| Anti-helmintic | Pararosaniline Pamoate |

This table is based on data from a study that utilized an ex vivo splenic explant model to screen for anti-leishmanial compounds. nih.gov

Comparative Genomics and Target Prediction in Parasitic Research

Comparative genomics has become an indispensable tool in modern anthelmintic drug discovery, enabling researchers to identify and prioritize potential drug targets within parasites by comparing their genomes with those of other organisms. beilstein-journals.orgnih.gov This approach is particularly valuable for identifying genes that are essential for the parasite's survival but are absent in, or significantly different from, their host's genes, which can reduce the likelihood of host toxicity. beilstein-journals.org

This strategy has been applied to the study of soil-transmitted nematodes, such as hookworms (Ancylostoma ceylanicum), to find new treatments. researchgate.netacs.org In a drug repurposing screen informed by comparative genomics, researchers predicted that pararosaniline could target specific proteins in nematodes. researchgate.net The analysis suggested that pararosaniline's potential targets were cytochrome P450 (CYP-450) and heat shock protein 90 (HSP-90). researchgate.net

Following this in silico prediction, pararosaniline was tested in an in vivo hamster model of A. ceylanicum infection. The results were significant, as the compound demonstrated a notable impact on hookworm fecundity, leading to a substantial reduction in parasite egg production. beilstein-journals.orgnih.govresearchgate.net This finding validated the predictive power of the comparative genomics approach and highlighted pararosaniline as a compound worthy of further investigation for its anthelmintic properties, acting through pathways distinct from those targeted by many existing drugs. beilstein-journals.orgnih.gov

Table 2: Summary of Comparative Genomics-Based Target Prediction for Pararosaniline

| Compound | Parasite Model | Predicted Target(s) | In Vivo Outcome |

| Pararosaniline | Ancylostoma ceylanicum (Hookworm) | CYP-450, HSP-90 | Significant reduction in fecundity (egg production) |

This table summarizes findings from a study where comparative genomics was used to predict drug targets and guide in vivo testing. researchgate.netacs.org

Role of Compound Uptake and Permeability in Model Systems

The efficacy of an orally administered anti-parasitic drug is critically dependent on its ability to be absorbed from the gastrointestinal tract into the bloodstream. Therefore, understanding a compound's uptake and permeability characteristics is a fundamental aspect of drug development. In vitro models, particularly the Caco-2 cell line, are widely used to predict human intestinal absorption. unl.edusoton.ac.uk Caco-2 cells are human colon adenocarcinoma cells that, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the barrier properties of the intestinal epithelium. unl.edusoton.ac.uk

While specific experimental data on the Caco-2 permeability of this compound is not extensively detailed in publicly available literature, its development as an oral therapeutic for schistosomiasis implies that it possesses adequate absorption characteristics. who.intnih.gov Furthermore, a patent application concerning prodrug compositions discusses the use of permeation enhancers to improve the transport of various pharmaceutical agents, explicitly listing pararosaniline pamoate among them, across intestinal mucosa and cultured Caco-2 cells. google.com This suggests that the permeability of pararosaniline is a recognized factor in its formulation and that its transport across the intestinal barrier is a key consideration.

The apparent permeability coefficient (Papp) is the standard metric derived from Caco-2 assays to classify a compound's potential for oral absorption. This value helps to categorize compounds as having low, medium, or high permeability, which correlates with their in vivo absorption. For a compound like pararosaniline, a high Papp value would be desirable to ensure sufficient bioavailability to target parasites residing in the bloodstream and tissues. unl.edu

Table 3: Illustrative Classification of Intestinal Permeability Based on Caco-2 Assays

| Permeability Class | Apparent Permeability (Papp) (x 10-6 cm/s) | Expected In Vivo Absorption |

| Low | < 1 | < 20% |

| Medium | 1 - 10 | 20% - 80% |

| High | > 10 | > 80% |

This table provides a general classification for interpreting Caco-2 permeability data. Specific Papp values for this compound are not publicly available.

Applications As Research Reagents and Probes

Role in Analytical Chemistry Research

Beyond its applications in biological staining, pararosaniline hydrochloride serves as a valuable reagent in analytical chemistry. nih.gov It is utilized in colorimetric methods for the determination of various non-metal inorganic compounds and organic substances. nih.govresearchgate.net For instance, it is employed in methods to detect and quantify sulfur dioxide, formaldehyde (B43269), bromates, and ozone. nih.govresearchgate.net

A notable recent development is the creation of a novel optical sensor for the determination of sulfite (B76179) in food samples. nih.gov This sensor is based on acidified pararosaniline hydrochloride immobilized on a Nafion cation exchanger membrane. nih.gov In the presence of formaldehyde and sulfite, the sensor film changes from pale purple to a rich purple, allowing for the quantification of sulfite by measuring the change in absorbance at 588 nm. nih.gov This method has shown to be rapid, simple, and sensitive for analyzing complex food matrices without extensive sample pretreatment. nih.gov

Table 4: Analytical Applications of Pararosaniline

| Analyte | Method |

|---|---|

| Sulfur Dioxide | Colorimetric determination. nih.gov |

| Formaldehyde | Colorimetric determination. nih.gov |

| Bromates | Colorimetric determination. nih.gov |

| Ozone | Colorimetric determination. nih.gov |

| Sulfite | Optical sensor based on absorbance change. nih.gov |

Detection of Gaseous Analytes (e.g., Sulfur Dioxide, Formaldehyde, Ozone)

The pararosaniline moiety is a well-established reagent in atmospheric and environmental analysis for the quantification of key gaseous pollutants.

Sulfur Dioxide (SO₂)

The most prominent application of pararosaniline in gas detection is the West-Gaeke method for sulfur dioxide, which has been a standard reference method for atmospheric monitoring. In this aqueous-phase colorimetric method, ambient air is bubbled through a solution of potassium tetrachloromercurate (TCM), which absorbs SO₂ to form a stable dichlorosulfitomercurate complex. This complex prevents the oxidation of the collected sulfite. Subsequently, the collected sample is treated with pararosaniline and formaldehyde. The reaction forms a highly colored pararosaniline methyl sulfonic acid. The intensity of the resulting purple color, which is directly proportional to the concentration of SO₂, is measured spectrophotometrically at a specific wavelength, typically around 548 nm, to determine the amount of SO₂ in the original air sample. Interferences from other pollutants like nitrogen oxides can be minimized by the addition of sulfamic acid, while interference from ozone is often managed by introducing a time delay before analysis to allow for the ozone to decompose.

Formaldehyde (HCHO)

Pararosaniline is also employed for the determination of formaldehyde in air and aqueous solutions. The methodology is based on the reaction of formaldehyde with an acidic solution of pararosaniline in the presence of sulfite ions. This reaction produces a purple chromophore, and similar to the SO₂ method, the intensity of the color is measured with a spectrophotometer (commonly at 570 nm) to quantify the formaldehyde concentration. This method is noted for its sensitivity and reproducibility compared to other colorimetric techniques. For instance, a modified pararosaniline method has been developed that avoids the use of hazardous mercury-based reagents, enhancing its applicability.

Ozone (O₃)

While not typically used for direct quantification in the same manner as for SO₂ or formaldehyde, pararosaniline does react with ozone. This interaction often manifests as an interference in the detection of other analytes. The strong oxidizing nature of ozone can degrade the pararosaniline dye, causing a bleaching effect or formation of different reaction products. In some analytical procedures for SO₂, this reactivity is managed by allowing the collected sample to stand for a period, permitting the ozone to decay before the colorimetric reagents are added. This degradation reaction itself, however, indicates the potential for pararosaniline's use in ozone sensing, although methods based on this principle are less common than for other analytes.

Table 1: Summary of Pararosaniline-Based Gas Detection Methods

| Analyte | Common Method Name | Principle of Detection | Typical Wavelength (λmax) |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | West-Gaeke Method | Formation of pararosaniline methyl sulfonic acid | 548 nm |

| Formaldehyde (HCHO) | Pararosaniline Method | Reaction with pararosaniline and sulfite to form a purple chromophore | 570 nm |

| Ozone (O₃) | Interference/Degradation | Oxidative degradation of the pararosaniline dye | Not applicable for quantification |

Detection of Other Chemical Analytes (e.g., Bromates, Sulfite)

The utility of pararosaniline extends to the detection of dissolved anions in aqueous samples, particularly in water quality analysis.

Bromates (BrO₃⁻)

A sensitive spectrophotometric method for the determination of trace levels of bromate (B103136) in drinking water utilizes pararosaniline. The method is based on the reduction of bromate ions to bromine in an acidic medium using a reducing agent like sodium metabisulfite. The elemental bromine formed then reacts with pararosaniline to produce a stable, pink-red colored complex. The absorbance of this complex is measured, typically around 540 nm, to determine the initial bromate concentration. This method is valuable for monitoring bromate, a potential carcinogen that can form during the ozonation of drinking water containing bromide. tandfonline.comresearchgate.nettandfonline.com

Sulfite (SO₃²⁻)

Pararosaniline is used for the sensitive determination of sulfite in various samples, including food extracts. The chemistry is analogous to the detection of sulfur dioxide. In the presence of formaldehyde, sulfite reacts with acidified pararosaniline to form the intensely colored pararosaniline methyl sulfonic acid. The absorbance of this purple product is measured spectrophotometrically (e.g., at 588 nm) and correlates with the sulfite concentration. This method can be adapted for use in optical sensors, for instance, by immobilizing the pararosaniline reagent on a solid support like a cation-exchange membrane.

Table 2: Detection of Non-Gaseous Chemical Analytes

| Analyte | Reaction Principle | Resulting Product | Detection Method |

|---|---|---|---|

| Bromate (BrO₃⁻) | Reduction to bromine, followed by reaction with pararosaniline | Pink-red colored complex | Spectrophotometry (~540 nm) |

| Sulfite (SO₃²⁻) | Reaction with pararosaniline and formaldehyde | Pararosaniline methyl sulfonic acid (purple) | Spectrophotometry (~588 nm) |

Use in High-Throughput Screening for Biological Activity Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their effects on specific biological targets or pathways. nih.govyu.edu While pararosaniline is primarily known as a dye and analytical reagent, its inclusion in large chemical libraries has led to its identification as a molecule with biological activity.

Compound Library Screening for Novel Biological Modulators

Compound libraries, which can contain hundreds of thousands of diverse small molecules, are systematically tested in HTS campaigns to identify "hits"—compounds that elicit a desired biological response. nih.govmdpi.com

In one such screening effort, pararosaniline hydrochloride was identified as a potent modifier of RNA splicing. The study utilized a fluorescent Caenorhabditis elegans (C. elegans) in vivo splicing reporter as a biomarker to screen the U.S. Environmental Protection Agency's (EPA) ToxCast chemical library. From this large-scale screen, pararosaniline was discovered to be a strong modulator of the splicing process. Subsequent analysis revealed that the compound activates the oxidative stress response and alters the expression of key genes that regulate RNA splicing. This discovery highlights how HTS can uncover novel biological activities for well-known compounds, identifying pararosaniline as a biological modulator of a fundamental cellular process. wikipedia.org

Identification of Lead Compounds in Pre-clinical Research

The initial "hits" identified from a high-throughput screen are the first step in a long process of pre-clinical research. technologynetworks.comnuvisan.com These hits must be validated and then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties, a process known as the hit-to-lead transition. ppd.comnih.gov A lead compound serves as a starting point for the development of a potential drug candidate. technologynetworks.com

The identification of pararosaniline as an RNA splicing modulator in a C. elegans model is a clear example of hit identification. wikipedia.org While pararosaniline itself may not be directly pursued as a therapeutic due to other properties, this finding provides a critical starting point. The discovery of its activity validates the biological pathway as "druggable" and establishes a chemical scaffold (the triarylmethane structure of pararosaniline) that can be used for further investigation. Pre-clinical research would involve synthesizing and testing analogues of pararosaniline to develop a structure-activity relationship (SAR), aiming to separate the desired biological modulation from any unwanted effects and to optimize the molecule for potential therapeutic use. This process illustrates the critical role of HTS in providing novel chemical matter for the pre-clinical drug discovery pipeline. nuvisan.comnih.gov

Future Research Trajectories and Open Questions

Elucidation of Comprehensive Mechanisms of Action in Biological Systems

The historical use of pararosaniline salts, including the embonate form, as an antischistosomal agent highlights a significant gap in the current understanding of its precise mechanism of action. wikipedia.org While it is established that the pararosaniline cation is the biologically active component, the specific molecular targets and pathways it modulates within biological systems, such as parasitic organisms, remain largely uncharacterized. Future research must prioritize the elucidation of these mechanisms. Advanced biochemical and molecular biology techniques could be employed to identify specific protein or nucleic acid interactions. For instance, affinity purification-mass spectrometry (AP-MS) could identify protein binding partners within target organisms, while techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) could uncover specific nucleic acid sequences with high affinity for the compound. Understanding these interactions is the first step toward a comprehensive mechanistic picture, explaining not only its therapeutic effects but also its broader biological activity.

Exploration of Structure-Activity Relationships for Targeted Research Applications

The biological and pharmaceutical activities of triarylmethane dyes like pararosaniline are intrinsically linked to the nature, position, and functional groups on their aromatic rings. researchgate.net A systematic exploration of the structure-activity relationships (SAR) for pararosaniline embonate is a critical future direction. This involves synthesizing a library of analogues with targeted modifications to the core structure and evaluating how these changes impact biological activity. For example, modifying the primary amine groups could alter the molecule's charge distribution, lipophilicity, and hydrogen bonding capacity, which in turn would influence its membrane permeability and interaction with biological targets. nih.gov Quantitative structure-activity relationship (QSAR) studies can create mathematical models that relate these structural changes to biological effects, guiding the design of more potent and selective compounds. researchgate.net Such studies could transform pararosaniline from a historical therapeutic into a versatile molecular scaffold for developing targeted research tools.

| Structural Modification | Potential Effect on Properties | Research Application |

| Alkylation of Amine Groups | Increased lipophilicity, altered charge distribution | Enhanced cell permeability for intracellular probes |

| Addition of Sulfonic Acid Groups | Increased hydrophilicity, reduced non-specific binding | Development of tracers for aqueous biological systems researchgate.net |

| Introduction of Halogens | Altered electronic properties, potential for new binding interactions | Tuning binding affinity and selectivity for specific protein targets |

| Conjugation to Biomolecules | Targeted delivery to specific cells or organelles | Creating probes for specific enzymes or receptors |

Development of Novel this compound Derivatives for Research Probes

Building on SAR insights, the development of novel derivatives of pararosaniline is a promising avenue for creating specialized research probes. The core structure of pararosaniline can be functionalized to imbue it with new properties, such as fluorescence or reactivity, for specific applications. miami.edu For example, research has shown that pararosaniline can be chemically modified by coupling its amino groups with fatty acids to create an amphiphilic dye, soluble in both aqueous and non-polar environments. researchgate.net This principle could be extended to create derivatives that partition into specific cellular compartments, like membranes or lipid droplets, for imaging purposes. Furthermore, introducing reactive moieties could enable the creation of activity-based probes that covalently bind to the active sites of specific enzymes, allowing for their detection and characterization in complex biological samples. The development of such novel probes would provide powerful tools for cell biology and biochemical research. nih.govresearchgate.net

Integration with Advanced Imaging and Spectroscopic Techniques

The inherent chromophoric nature of pararosaniline provides a foundation for its development as a probe for advanced imaging and spectroscopic techniques. While traditionally used as a histological stain, its derivatives could be engineered for more sophisticated applications like fluorescence microscopy. By modifying the molecular structure to enhance quantum yield and photostability, new fluorescent probes could be created. These probes could be designed to respond to specific changes in the cellular microenvironment, such as pH or the presence of certain ions or molecules, resulting in a detectable change in their fluorescent signal. researchgate.net For instance, a derivative could be synthesized that exhibits fluorescence only upon binding to a specific protein target, enabling researchers to visualize the localization and dynamics of that protein within living cells. mdpi.com Integrating pararosaniline-based probes with super-resolution microscopy or fluorescence lifetime imaging (FLIM) could offer unprecedented insights into cellular processes at the molecular level.

Computational Modeling and In Silico Predictions for Mechanistic Insights

Computational chemistry and in silico modeling offer powerful, resource-efficient methods to accelerate research into this compound. nih.gov These approaches can predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized, guiding experimental efforts toward the most promising candidates. nih.gov Methods like Density Functional Theory (DFT) can provide a deep understanding of the electronic structure of the molecule, helping to explain its spectroscopic properties and reactivity. researchgate.net Molecular docking simulations can predict how pararosaniline and its analogues bind to specific protein targets, offering hypotheses about its mechanism of action that can then be tested experimentally. Furthermore, molecular dynamics (MD) simulations can model the behavior of the compound within a simulated biological environment, such as a cell membrane or a protein's active site, over time, providing insights into the stability of interactions and potential conformational changes. These computational tools are invaluable for interpreting experimental results and rationally designing the next generation of pararosaniline-based research tools. researchgate.net

| Computational Method | Application for Pararosaniline Research | Potential Insight |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure researchgate.net | Identify key structural features for desired activity |

| Density Functional Theory (DFT) | Calculate electronic structure and spectroscopic properties researchgate.net | Understand color, fluorescence, and reactivity |

| Molecular Docking | Predict binding modes and affinity to protein targets | Hypothesize molecular mechanisms of action |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule with its target | Assess the stability of binding and conformational changes |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity | Prioritize derivatives with favorable drug-like properties |

Q & A

Q. What are the primary applications of pararosaniline embonate in analytical chemistry?

this compound and its derivatives (e.g., hydrochloride) are widely used in spectrophotometric methods for detecting sulfur dioxide (SO₂) and formaldehyde. The formaldehyde absorbing-pararosaniline spectrophotometry (GB/T 15262-94) and tetrachloromercurate-pararosaniline method (GB 8970-88) are standardized protocols for ambient air quality monitoring . These methods rely on the formation of a magenta-colored complex when pararosaniline reacts with sulfite or formaldehyde in acidic conditions, with absorbance measured at 548 nm .

Q. How is pararosaniline hydrochloride utilized in histological staining?

Pararosaniline hydrochloride is a key component of basic fuchsin dye, used to stain cell nuclei and elastic fibers in histology. Its mechanism involves binding to acidic cellular components via electrostatic interactions. Optimal staining requires pH adjustment (e.g., 1% HCl in ethanol for differentiation) and controlled incubation times to avoid over-staining .

Q. What safety precautions are critical when handling pararosaniline derivatives?

Pararosaniline is classified as a Category 2 carcinogen (H351). Researchers must:

- Wear nitrile gloves, lab coats, and eye protection.

- Store at 4°C in airtight containers to prevent degradation .

- Dispose of waste via certified hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can thermal instability of pararosaniline reagents affect SO₂ quantification, and what mitigations are recommended?

The pararosaniline method for SO₂ analysis is prone to negative bias under elevated temperatures, with errors exceeding 50% in warm conditions due to reagent degradation . To mitigate:

Q. What structural modifications enhance pararosaniline’s reactivity in enzyme inhibition studies?

Pararosaniline’s inhibitory efficacy against Yersinia enterocolitica YopH phosphatase (IC₅₀ ~100 nM) is attributed to its tricyclic aromatic core and amino groups. Modifications such as:

- Demethylation : Increases electron density, enhancing ROS generation.

- Carboxyl group addition : Improves solubility and target binding (e.g., eriochrome cyanine R analogs) . Comparative studies show nitrogen substitution in the aromatic ring alters redox properties, affecting inhibition kinetics .

Q. How do pararosaniline-based methods compare to chromotropic acid for formaldehyde detection?

A modified pararosaniline method (0.016% PRA in 1.84 M H₃PO₄) demonstrates superior sensitivity (slope = 0.533 AU·mL/μg vs. 0.233 AU·mL/μg for chromotropic acid) and reproducibility (RSD <5% vs. 8–12%). Key advantages:

| Parameter | Pararosaniline Method | Chromotropic Acid Method |

|---|---|---|

| LOD | 25 ppb | 50 ppb |

| Recovery (%) | 95–105 | 85–95 |

| Analysis Time | 30 min | 60 min |

Q. What causes discrepancies in SO₂ data between manual and automated pararosaniline methods?

Discrepancies arise from:

- Reagent purity : Automated systems (e.g., Technicon AutoAnalyzer II) use 0.016% purified pararosaniline in 1.84 M H₃PO₄, whereas manual methods may degrade during storage .

- Temperature control : Automated systems maintain 25°C, reducing thermal bias .

- Interfering compounds : Ozone and NO₂ can oxidize sulfite, leading to false lows. Pre-treatment with sulfamic acid minimizes this .

Q. How does pararosaniline’s electron density influence its role in dye degradation studies?

In UV-induced degradation of crystal violet (CV), pararosaniline (a demethylated CV product) exhibits a distinct absorption peak at 546 nm. Its electron-rich structure accelerates photodegradation via:

- ROS generation : Interaction with UV light produces hydroxyl radicals.

- Charge transfer complexes : Formation with transition metals in solution .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.